N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide
Description
N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide is a chemical compound that features a fluoropyridine moiety, a diazepane ring, and a carboxamide group
Properties
IUPAC Name |
N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN4O3S/c1-22(20,21)18-6-2-5-17(7-8-18)13(19)16-10-12-4-3-11(14)9-15-12/h3-4,9H,2,5-8,10H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOTYPBIWPPUCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)NCC2=NC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide typically involves multiple steps:
Formation of the Fluoropyridine Moiety: The fluoropyridine component can be synthesized through various methods, including the Balz-Schiemann reaction and the Umemoto reaction.
Construction of the Diazepane Ring: The diazepane ring can be formed via cyclization reactions involving appropriate diamine precursors.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to monitor reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.
Major Products Formed
Scientific Research Applications
N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to modulate biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Research: It is used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety may enhance binding affinity through interactions with aromatic residues, while the diazepane ring provides structural rigidity . The carboxamide group can form hydrogen bonds with target proteins, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
N-(5-fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide: This compound shares the fluoropyridine moiety but differs in the presence of a pyrimidin-5-yloxy group and a picolinamide structure.
Pyrimidinamine Derivatives: These compounds contain pyridin-2-yloxy moieties and exhibit similar biological activities.
Uniqueness
N-[(5-fluoropyridin-2-yl)methyl]-4-methylsulfonyl-1,4-diazepane-1-carboxamide is unique due to its combination of a fluoropyridine moiety, a diazepane ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
